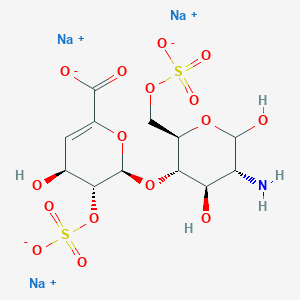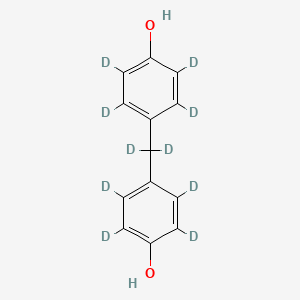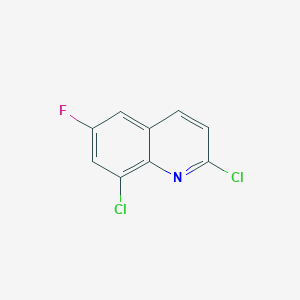
2,8-Dichloro-6-fluoroquinoléine
Vue d'ensemble
Description
2,8-Dichloro-6-fluoroquinoline (DFQ) is an organic compound that belongs to the class of heteroaromatic compounds. It consists of a six-membered aromatic ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2,8-Dichloro-6-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of 2,8-Dichloro-6-fluoroquinoline is C9H4Cl2F1N1. The InChI code is 1S/C9H4Cl2FN/c10-7-4-9 (11)13-8-2-1-5 (12)3-6 (7)8/h1-4H .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The reaction of 5,6,7,8-tetrafluoro-quinoline with sodium methoxide leads to 74 % of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .Applications De Recherche Scientifique
Synthèse des quinoléines fluorées
2,8-Dichloro-6-fluoroquinoléine : est un précurseur précieux dans la synthèse de diverses quinoléines fluorées. Ces composés sont synthétisés par des méthodes telles que les réactions de cyclisation et de cycloaddition, les déplacements d'atomes d'halogène ou les fluorations directes . L'incorporation d'atomes de fluor dans les structures de quinoléine est connue pour améliorer l'activité biologique et conférer des propriétés chimiques uniques.
Agents antibactériens
Les quinoléines fluorées, y compris les dérivés de This compound, ont été étudiées pour leurs propriétés antibactériennes. Elles sont particulièrement efficaces contre les bactéries en inhibant la ADN-gyrase bactérienne, qui est essentielle à la reproduction bactérienne . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens.
Activité antipaludique
Le système cyclique de la quinoléine a été traditionnellement utilisé dans les médicaments antipaludiques. L'introduction d'atomes de fluor dans la structure de la quinoléine, comme on peut le réaliser avec This compound, a conduit au développement d'agents antipaludiques plus efficaces .
Inhibition enzymatique
De nombreuses quinoléines synthétiques, qui peuvent être dérivées de This compound, agissent comme des inhibiteurs enzymatiques. Elles ont montré un potentiel dans le traitement des maladies en ciblant des enzymes spécifiques impliquées dans les voies de la maladie .
Applications agricoles
Certaines quinoléines fluorées dérivées de This compound ont trouvé des applications en agriculture. Elles sont utilisées pour leurs propriétés pesticides, offrant une défense chimique contre divers ravageurs .
Science des matériaux
En science des matériaux, les dérivés de This compound sont explorés pour leur utilisation potentielle dans la création de cristaux liquides et d'autres matériaux qui nécessitent des propriétés électroniques et structurales spécifiques .
Synthèse organique
This compound : est utilisé en synthèse organique comme réactif polyvalent. Il peut participer à diverses transformations organiques, y compris la fonctionnalisation des liaisons C–H activées et la déshydrogénation des liaisons C–C, C–O et C–N saturées .
Développement de médicaments fluoroquinolones
Le composé est également instrumental dans le développement de médicaments fluoroquinolones, qui sont une classe d'agents antibactériens à large spectre d'activité. Ces médicaments sont connus pour leur haut niveau d'activité antibactérienne et leur large spectre, surpassant de nombreux antibiotiques .
Mécanisme D'action
Target of Action
The primary targets of 2,8-Dichloro-6-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
2,8-Dichloro-6-fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 2,8-Dichloro-6-fluoroquinoline are those involved in DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal replication process, leading to the cessation of bacterial growth .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for 2,8-Dichloro-6-fluoroquinoline are not available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in elimination pattern between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The result of 2,8-Dichloro-6-fluoroquinoline’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population .
Action Environment
The action of 2,8-Dichloro-6-fluoroquinoline, like other fluoroquinolones, can be influenced by environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be affected by factors such as pH levels and the presence of divalent and trivalent cations, which can form chelates with the compounds and reduce their absorption .
Analyse Biochimique
Biochemical Properties
2,8-Dichloro-6-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death .
Cellular Effects
The effects of 2,8-Dichloro-6-fluoroquinoline on different cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. In bacterial cells, the compound’s inhibition of DNA gyrase and topoisomerase IV leads to the cessation of DNA replication and transcription, ultimately causing cell death . In mammalian cells, its impact on cell signaling pathways and gene expression can vary, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, 2,8-Dichloro-6-fluoroquinoline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dichloro-6-fluoroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,8-Dichloro-6-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including damage to mammalian cells and tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2,8-Dichloro-6-fluoroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further influence the compound’s biological activity and toxicity. The effects on metabolic flux and metabolite levels are critical considerations in understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2,8-Dichloro-6-fluoroquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific cellular compartments influences its efficacy and toxicity . Studies have shown that the compound can be transported into bacterial cells via porins, while in mammalian cells, its distribution may be influenced by efflux pumps and other transport mechanisms.
Subcellular Localization
The subcellular localization of 2,8-Dichloro-6-fluoroquinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus in bacterial cells allows it to interact directly with DNA gyrase and topoisomerase IV, inhibiting their activity. In mammalian cells, the compound’s localization may vary, influencing its interactions with different biomolecules and cellular processes.
Propriétés
IUPAC Name |
2,8-dichloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBPLAMYQBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




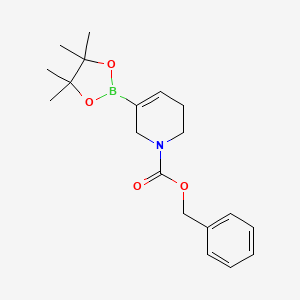
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
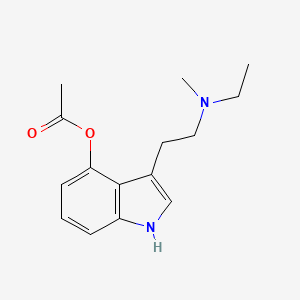
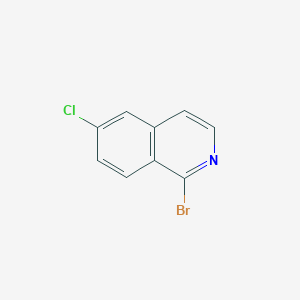


![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
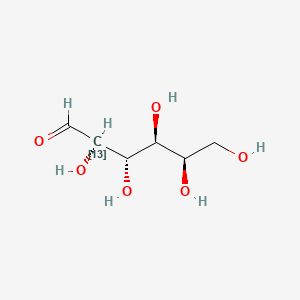
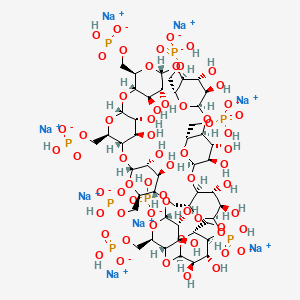
![2-[(3-chlorophenyl)amino]-N-(4-pyridinylmethyl)-4-(trifluoromethyl)-5-Pyrimidinecarboxamide hydrochloride](/img/structure/B1443875.png)
